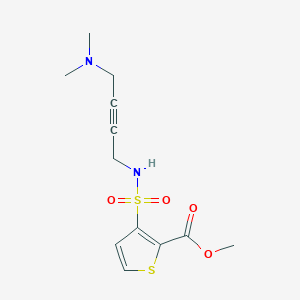

methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

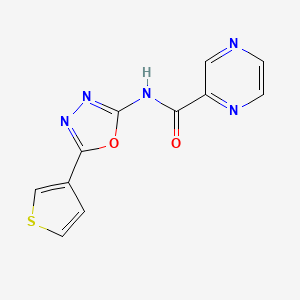

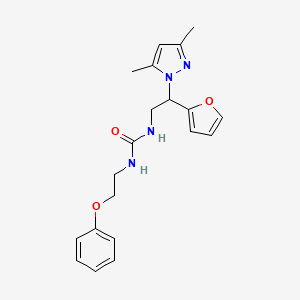

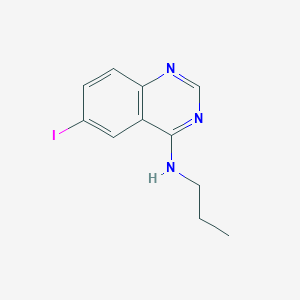

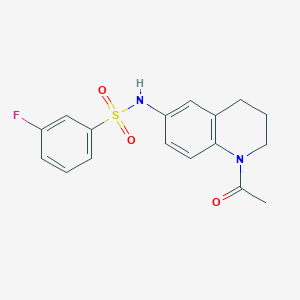

This compound is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxylate group (COO-), a sulfamoyl group (SO2NH2), and a dimethylamino group (N(CH3)2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxylate group, sulfamoyl group, and dimethylamino group would all contribute to its overall structure .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its various functional groups. For example, the carboxylate group could participate in acid-base reactions, the sulfamoyl group could undergo hydrolysis, and the dimethylamino group could take part in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate, sulfamoyl, and dimethylamino groups could make this compound soluble in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and X-ray Structure : A study details the synthesis and X-ray analysis of a compound produced from 2-aminobenzothiazole and dimethyl but-2-ynedioate, which shows the potential of such compounds in exploring molecular structures and interactions. The structure solved by direct methods indicates the importance of sulfur atoms in molecular π-bonding and bond-length variations, providing a foundation for the research applications of similar compounds in material science and molecular engineering (C. Chan, J. C. Ma, T. Mak, 1977).

Molecular Interactions and Reactions

- Carbodiimide-sulfoxide Reactions : This study highlights the reactions between compounds containing reactive methylene groups and dicyclohexylcarbodiimide with dimethyl sulfoxide, leading to the formation of highly stabilized sulfonium ylides. The insights from these reactions could be useful in the design of new synthetic routes and the understanding of molecular interactions involving similar structures (A. Cook, J. G. Moffatt, 1968).

Environmental Chemistry

- Photochemical Degradation of Crude Oil Components : An investigation into the photochemical degradation of benzothiophene derivatives in aqueous solutions provides insights into the environmental fate of crude oil components, suggesting potential research applications of related compounds in studying environmental pollution and degradation pathways (J. Andersson, Stefan Bobinger, 1996).

Antimicrobial Activity

- Antimicrobial Activity and Docking Study : A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives reports interesting antimicrobial activities, indicating the potential of similarly structured compounds in the development of new antimicrobial agents. The use of molecular docking further suggests applications in drug design and the study of molecular interactions (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).

Future Directions

Mechanism of Action

Target of Action

A related compound, linagliptin, is known to be a potent and selective inhibitor of dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .

Mode of Action

If it shares similarities with linagliptin, it may act as an inhibitor of its target enzyme, dpp-4 . By inhibiting DPP-4, it could potentially increase the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby regulating blood glucose levels .

Biochemical Pathways

If it acts similarly to linagliptin, it may influence the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .

Result of Action

If it acts similarly to Linagliptin, it could potentially lead to increased insulin secretion and decreased glucagon release, helping to regulate blood glucose levels .

properties

IUPAC Name |

methyl 3-[4-(dimethylamino)but-2-ynylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c1-14(2)8-5-4-7-13-20(16,17)10-6-9-19-11(10)12(15)18-3/h6,9,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYACVLTYCFVCTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1=C(SC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)